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Dermaseptin-01

Cat. No.: B1577042
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Description

Contextualization within Antimicrobial Peptides (AMPs) Research

Antimicrobial peptides are a diverse group of naturally occurring molecules that exhibit microbicidal activity against a wide array of microorganisms, including bacteria, fungi, viruses, and protozoa. nih.govnih.gov Unlike conventional antibiotics, which typically have specific molecular targets, many AMPs act by disrupting the integrity of microbial cell membranes. nih.govmdpi.com This mechanism of action is thought to be a key factor in the low rate of bacterial resistance development against AMPs. mdpi.com Dermaseptins, including Dermaseptin-01, are classified as cationic antimicrobial peptides, which are characterized by a net positive charge and an amphipathic structure, allowing them to selectively interact with the negatively charged membranes of microbes. nih.govnih.govwikipedia.org

Significance of Amphibian-Derived Bioactive Peptides

Amphibians, with their permeable skin, inhabit environments rich in microorganisms and have evolved a sophisticated chemical defense system. Their skin secretions are a rich source of a wide variety of bioactive peptides, including AMPs, which play a crucial role in protecting them from infections. nih.gov The dermaseptin (B158304) family of peptides, isolated from the skin of frogs belonging to the family Hylidae, is a prime example of this potent defense mechanism. nih.govmdpi.com The study of these amphibian-derived peptides offers a valuable opportunity to discover and develop new therapeutic agents with novel mechanisms of action.

Overview of Dermaseptin Family and this compound

The dermaseptin family is a large and diverse group of peptides, typically 27-34 amino acids in length. wikipedia.org While the amino acid sequences can vary considerably, they generally share a cationic nature and the potential to form an α-helical structure upon interacting with membranes. nih.govwikipedia.org this compound, a synthetic peptide, is a well-studied member of this family. proquest.com It has demonstrated potent activity against a broad spectrum of pathogens, including bacteria, protozoa, and viruses. nih.govresearchgate.net Research has highlighted its lytic action on microbial membranes as a primary mechanism of its antimicrobial efficacy.

Properties

bioactivity

Antibacterial, Antiparasitic

sequence

GLWSTIKQKGKEAAIAAAKAAGQAALGAL

Origin of Product

United States

Discovery, Isolation, and Primary Characterization of Dermaseptin 01

Historical Context of Dermaseptin (B158304) Discovery

The Dermaseptins are a family of antimicrobial peptides found in the skin secretions of Phyllomedusine tree frogs, particularly from the genera Agalychnis, Hylomantis, Pachymedusa, and Phyllomedusa nih.govkambonomad.com. The first of these peptides, Dermaseptin S1, was identified in the early 1990s from the skin of Phyllomedusa sauvagii kambonomad.com. These peptides are a crucial component of the frog's innate immune system, offering a first line of defense against pathogenic microorganisms in their environment nih.gov.

Dermaseptins are cationic peptides, typically composed of 27-34 amino acid residues wikipedia.org. Their structure, often an amphipathic α-helix, allows them to interact with and disrupt the membranes of various pathogens wikipedia.orgacs.org. This discovery opened a new avenue of research into naturally occurring antimicrobial agents. The family is extensive, with over a hundred known members, all sharing a conserved preproregion in their precursor proteins but varying in their C-terminal antimicrobial domain wikipedia.org.

Isolation Methodologies from Amphibian Skin Secretions

Dermaseptin-01 (DS 01) has been successfully isolated from the skin secretions of the amphibian species Phyllomedusa oreades and Phyllomedusa hypochondrialis nih.govnih.gov. The process begins with the collection of the skin secretions, which can be stimulated by mild electrical stimulation, a non-harmful method.

The crude secretion is then subjected to a multi-step purification process to isolate the individual peptide components. A common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.govresearchgate.net. This powerful chromatographic method separates molecules based on their hydrophobicity.

The initial fractionation of the crude skin secretion from P. oreades involves loading the sample onto a C18 column researchgate.net. The peptides are then eluted using a gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing trifluoroacetic acid researchgate.net. This process separates the complex mixture into numerous fractions, with this compound being collected in a specific fraction for further characterization. A similar multi-step chromatographic protocol, including molecular sieve filtration and ion-exchange chromatography followed by RP-HPLC, has also been effectively used for the purification of dermaseptins nih.gov.

Initial Sequence Determination and Peptide Identification

Following purification, the primary structure of this compound was elucidated. This involves determining the precise sequence of amino acids that make up the peptide. A combination of techniques is employed for this purpose, including Edman degradation and mass spectrometry nih.govnih.gov.

Edman degradation is a method of sequencing amino acids in a peptide from the N-terminus. In the case of this compound from P. hypochondrialis, this technique was used in conjunction with tandem mass spectrometry (MS/MS) experiments and cDNA sequencing to confirm the primary structure nih.govms-imaging.org. Mass spectrometry provides a highly accurate measurement of the peptide's molecular mass. For this compound isolated from P. oreades, its molecular mass was determined to be 2793.39 Da nih.govresearchgate.net. This experimental mass is then compared to the theoretical mass calculated from the amino acid sequence to verify its accuracy nih.gov.

The amino acid sequence for this compound was determined to be a 29-residue-long peptide nih.gov. It is noteworthy that the peptide identified as DS 01 from Phyllomedusa oreades was later found to be identical to one of the peptides isolated from the skin secretion of Phyllomedusa hypochondrialis nih.govms-imaging.orgresearchgate.net.

Table 1: Properties of this compound

Property Value Source Species
Amino Acid Residues 29 Phyllomedusa oreades

| Molecular Mass (Da) | 2793.39 | Phyllomedusa oreades |

Molecular Architecture and Biosynthesis of Dermaseptin 01

Gene Cloning and Precursor Characterization

The journey to understanding Dermaseptin-01 begins with the cloning of its corresponding complementary DNA (cDNA). This is typically achieved by constructing a cDNA library from the messenger RNA (mRNA) isolated from the frog's skin secretions. nih.govembrapa.brmdpi.comfrontiersin.orgmdpi.com Through a "shotgun" cloning strategy, the full-length cDNA encoding the this compound precursor is identified and sequenced. nih.govmdpi.com

The precursor protein, as deduced from the cDNA sequence, exhibits a characteristic tripartite structure common to many antimicrobial peptides. embrapa.brbicnirrh.res.in This structure is composed of distinct domains that guide the peptide through its maturation process. nih.govembrapa.brmdpi.comfrontiersin.orgmdpi.comresearchgate.netresearchgate.net

Signal Peptide Domain

At the N-terminus of the precursor lies a signal peptide domain. nih.govembrapa.brmdpi.comfrontiersin.orgmdpi.comresearchgate.netresearchgate.net This hydrophobic sequence, typically 16 to 22 amino acids in length, is highly conserved among dermaseptins. embrapa.brmdpi.comnih.govpeerj.com Its primary function is to direct the nascent polypeptide chain into the endoplasmic reticulum for subsequent processing and secretion. embrapa.br

Acidic Spacer Domain

Following the signal peptide is an acidic spacer domain. nih.govembrapa.brmdpi.comfrontiersin.orgmdpi.comresearchgate.netresearchgate.net This region is rich in acidic amino acid residues, such as glutamic acid, and its length can vary, often between 16 and 23 residues. embrapa.brmdpi.comnih.govpeerj.com The acidic nature of this spacer is thought to play a role in preventing premature activity of the mature peptide within the host's cells.

Processing Protease Cleavage Site

A crucial element separating the acidic spacer from the mature peptide is the processing protease cleavage site. nih.govembrapa.brmdpi.comfrontiersin.orgmdpi.comresearchgate.netresearchgate.net This site is typically marked by a pair of basic amino acid residues, most commonly Lysine-Arginine (Lys-Arg or KR). embrapa.brmdpi.comnih.govnih.govnih.gov This canonical sequence is recognized by propeptide convertases, a class of endoproteases that cleave the precursor protein to release the mature peptide. embrapa.brnih.govnih.govnih.gov

Mature Peptide Region

The mature peptide region constitutes the final, biologically active form of this compound. The length of this domain varies among different dermaseptins, but for this compound and its close relatives, it is typically around 23 to 34 amino acids. researchgate.netmdpi.comfrontiersin.orgmdpi.comnih.govnih.gov This region is characterized by a high content of cationic (positively charged) and hydrophobic amino acids, which are essential for its antimicrobial activity. A notable feature is the presence of a tryptophan residue often found near the N-terminus. researchgate.netpeerj.com

Post-Translational Modifications (e.g., C-terminal amidation)

After cleavage from the precursor, the mature peptide undergoes a critical post-translational modification known as C-terminal amidation. frontiersin.orgmdpi.comnih.govnih.gov This process is directed by a consensus motif, often -Gly-Glu-Gln (-GEQ) or a similar sequence, immediately following the mature peptide sequence. mdpi.comnih.gov The glycine (B1666218) residue in this motif serves as the amide donor. frontiersin.orgnih.govnih.govnih.gov The amidation is catalyzed by the enzyme peptidylglycine-α-amidating monooxygenase (PAM). protpi.ch This modification is crucial as it removes the negative charge of the C-terminal carboxyl group, thereby enhancing the peptide's net positive charge and its ability to interact with and disrupt microbial membranes. protpi.ch It also increases the peptide's resistance to degradation by proteases. protpi.ch

Structural Elucidation and Conformational Dynamics

The three-dimensional structure of this compound is key to its biological function. In aqueous environments, the peptide typically exists in a random coil conformation. frontiersin.orgnih.gov However, upon encountering a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE) or lipid bilayers, it undergoes a significant conformational change, folding into an amphipathic α-helical structure. researchgate.netfrontiersin.orgnih.gov This α-helix segregates the hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. ucl.ac.uk

This amphipathic nature allows this compound to interact with and insert itself into the lipid bilayer of microbial membranes. bicnirrh.res.inucl.ac.uk The positively charged face of the helix is believed to interact with the negatively charged components of bacterial membranes, while the hydrophobic face inserts into the lipid core, leading to membrane disruption and cell death. ucl.ac.uk The conformational flexibility of this compound, transitioning from a disordered to an ordered state, is a fundamental aspect of its mechanism of action. mdpi.com Techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are instrumental in studying these conformational dynamics. frontiersin.orgnih.govnih.gov

Amphipathic α-Helical Conformation

A defining characteristic of this compound and other dermaseptins is their ability to adopt an amphipathic α-helical structure. nih.govacs.org This conformation is crucial for their biological activity. In an aqueous environment, these peptides typically exist in a random coil state. However, upon encountering a membrane-like or hydrophobic environment, they undergo a conformational change to form an α-helix. mdpi.commedchemexpress.com This helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces.

The hydrophobic face is populated by nonpolar amino acid residues, while the hydrophilic face contains polar and positively charged (cationic) residues. acs.org This segregation of residues allows the peptide to interact favorably with the lipid bilayer of microbial membranes. The positively charged face is attracted to the negatively charged components often found on the outer surface of bacterial membranes, while the hydrophobic face can insert into the nonpolar lipid core of the membrane. acs.orgmdpi.com Circular dichroism (CD) spectroscopy is a key technique used to study this conformational behavior, with characteristic spectra indicating the presence of α-helical structures in membrane-mimicking solvents. mdpi.commedchemexpress.com

Conformational Behavior in Membrane-Mimicking Environments

The transition of this compound from a random coil to an α-helix is particularly evident in environments that mimic biological membranes. nih.gov Solvents such as trifluoroethanol (TFE) and the presence of lipid vesicles or micelles are commonly used in laboratory settings to simulate these conditions. nih.govmdpi.com Studies using these model systems have shown that the α-helical content of dermaseptins significantly increases in such environments. medchemexpress.com

Research on this compound has revealed that its interaction with membrane models is dependent on the lipid composition. researchgate.net For instance, interactions are stronger with negatively charged phospholipids (B1166683) compared to zwitterionic (neutrally charged) phospholipids, especially at lower peptide concentrations. researchgate.net This preferential binding to anionic membranes is a key factor in the selective toxicity of dermaseptins towards microbial cells over host cells. At higher concentrations, this compound can cause significant expansion of negatively charged lipid monolayers. researchgate.net In contrast, with zwitterionic monolayers like dipalmitoylphosphatidylcholine (DPPC), the peptide appears to be expelled from the lipid layer at high surface pressures, suggesting a more transient interaction. researchgate.net

Influence of Specific Amino Acid Residues on Structure

The primary amino acid sequence of this compound and its relatives contains specific residues and motifs that are critical for its structure and function. A highly conserved feature among the majority of dermaseptin (B158304) family members is the presence of a tryptophan (Trp) residue at position 3. nih.govcambridge.orgpeerj.com This tryptophan residue is thought to play a crucial role in the initial interaction and anchoring of the peptide at the membrane interface. cambridge.org

Mechanisms of Action of Dermaseptin 01 at the Molecular and Cellular Levels

Membrane-Targeting Mechanisms

The primary mode of action for Dermaseptin-01 involves direct interaction with and disruption of cellular membranes. researchgate.netrsc.org This process is facilitated by its distinct physicochemical properties, including its cationic nature and its ability to adopt an amphipathic α-helical structure in a membrane environment. researchgate.netmdpi.com

Interaction with Lipid Bilayers

This compound's interaction with lipid bilayers is a critical initial step in its antimicrobial and cytotoxic activities. researchgate.netmdpi.com The peptide, which is largely unstructured in aqueous solutions, undergoes a conformational change to an α-helical structure upon encountering a membrane environment. researchgate.netniscpr.res.in This transition is crucial for its subsequent membrane-disrupting functions.

Research has shown that this compound preferentially interacts with negatively charged (anionic) phospholipids (B1166683), such as dipalmitoylphosphatidylglycerol (B1197311) (DPPG), over zwitterionic (neutral) phospholipids like dipalmitoylphosphatidylcholine (DPPC). researchgate.net Studies using Langmuir monolayers have demonstrated that at low concentrations, the interaction of this compound with zwitterionic phospholipids is weak. researchgate.net In contrast, a significant interaction and expansion of monolayers composed of negatively charged phospholipids occur, indicating a stronger binding affinity. researchgate.net Even at high surface pressures, this compound remains incorporated within anionic lipid monolayers, suggesting a stable association. researchgate.net This selective interaction is a key determinant of its specificity for pathogen and cancer cell membranes, which are typically rich in anionic lipids. mdpi.comresearchgate.net

The table below summarizes the interaction of this compound with different lipid monolayer models.

Lipid MonolayerInteraction with this compoundKey Findings
DPPC (Zwitterionic) Weak interaction at low peptide concentrations. Peptide can be expelled from the monolayer at high surface pressures.Suggests lower affinity for neutral membranes, typical of healthy mammalian cells. researchgate.net
DPPG (Anionic) Strong interaction, causing significant monolayer expansion. Peptide remains incorporated even at high surface pressures.Indicates strong affinity for negatively charged membranes, characteristic of pathogens. researchgate.net
LRE-La (Leishmania amazonensis Lipid Extract) Peptide remains incorporated in the monolayer.Demonstrates interaction with natural parasite lipid extracts. researchgate.net

Pore Formation and Membrane Permeabilization

Following its binding to the membrane, this compound can induce the formation of pores or channels, leading to membrane permeabilization. researchgate.netrsc.org This disruption of the membrane's barrier function causes the leakage of essential intracellular components and ions, ultimately leading to cell death. rsc.org The ability of this compound to form pores has been suggested as a key element of its cytotoxic activity against various cells. researchgate.net The process of permeabilization is often rapid, with studies showing immediate damage to cancer cell membranes upon exposure to the peptide. mdpi.com

"Carpet" Model of Membrane Disruption

The "carpet" model is a widely accepted mechanism explaining the action of many antimicrobial peptides, including this compound. researchgate.netfrontiersin.orgnih.gov According to this model, the peptide monomers first accumulate on the surface of the target membrane, forming a "carpet-like" layer. frontiersin.orgmdpi.com This initial binding is driven by electrostatic interactions between the cationic peptide and the anionic membrane surface. mdpi.comnih.gov

Once a threshold concentration of the peptide is reached on the membrane surface, the integrity of the lipid bilayer is compromised. frontiersin.orgnih.gov This can lead to the formation of transient pores or a more global destabilization and disruption of the membrane in a detergent-like manner. nih.govplos.org This mechanism differs from the "barrel-stave" model, where peptides insert into the membrane to form stable, well-defined channels. plos.orgembrapa.br The "carpet" model for this compound is supported by observations that the peptide can cause membrane disruption without necessarily forming stable transmembrane pores. researchgate.netnih.gov

Molecular Basis of Selective Interaction with Anionic Pathogen Membranes

The selectivity of this compound for pathogen and cancer cells over healthy host cells is a crucial aspect of its therapeutic potential. mdpi.comnih.gov This selectivity is primarily rooted in the differences in membrane composition. Pathogen membranes (both bacterial and fungal) and cancer cell membranes are characterized by a higher abundance of anionic molecules, such as phosphatidylserine (B164497) and other negatively charged phospholipids, on their outer leaflet. mdpi.comnih.gov This creates a net negative surface charge that electrostatically attracts the positively charged (cationic) this compound. mdpi.comnih.gov

In contrast, the outer membranes of healthy mammalian cells are predominantly composed of zwitterionic phospholipids, resulting in a relatively neutral surface charge. researchgate.netnih.gov This charge difference leads to a much weaker electrostatic attraction and, consequently, a lower affinity of this compound for these cells. researchgate.net Studies have consistently shown that this compound binds more avidly to and is more effective at permeabilizing membranes containing acidic (anionic) phospholipids. researchgate.netnih.gov This preferential interaction is the molecular foundation for its selective toxicity towards microbial and cancerous cells while exhibiting lower toxicity to normal mammalian cells. mdpi.com

Spectrum of Biological Activities: in Vitro and Model System Investigations

Antibacterial Activity

Dermaseptin-01 has demonstrated potent antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govembrapa.br

Studies have quantified the efficacy of this compound against several Gram-positive bacteria, including species responsible for clinical infections like bovine mastitis. Research has established its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a bacterium.

In one key study, this compound was shown to be highly effective against clinical isolates of Staphylococcus aureus, Streptococcus dysgalactiae, and Streptococcus uberis, all with an MIC of 5.7 µM. embrapa.br A higher concentration was required to inhibit the growth of Nocardia spp., with a recorded MIC of 22.9 µM. embrapa.br These findings indicate that the tested strains were unable to resume growth on agar (B569324) plates after being treated for 12 hours with this compound at concentrations above their respective MICs. embrapa.br

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Positive Bacteria

Bacterial Species MIC (µM) Source
Staphylococcus aureus 5.7 embrapa.br
Streptococcus dysgalactiae 5.7 embrapa.br
Streptococcus uberis 5.7 embrapa.br
Nocardia spp. 22.9 embrapa.br

This compound is documented to possess activity against Gram-negative bacteria. nih.govembrapa.br However, specific Minimum Inhibitory Concentration (MIC) values for this compound against particular Gram-negative species are not consistently available in the reviewed scientific literature. While the broader dermaseptin (B158304) family has been tested extensively, with derivatives showing high potency, specific data for this compound remains less detailed in this regard.

The formation of biofilms by bacteria is a significant factor in persistent infections and antibiotic resistance. Various members of the dermaseptin peptide family and their synthetic derivatives have shown considerable promise as antibiofilm agents, capable of both inhibiting biofilm formation and eradicating established biofilms of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.govpasteur.frfrontiersin.org Despite the documented antibiofilm potential within the dermaseptin class, specific research focusing on the antibiofilm properties of this compound was not identified in the reviewed literature.

Antifungal Activity

This compound has a demonstrated, potent fungicidal effect against various yeast species, including clinically relevant Candida strains. Its efficacy has been measured by determining both the Minimum Inhibitory Concentration (MIC) and the Minimal Fungicidal Concentration (MFC), the lowest concentration that results in microbial death.

For the yeast Candida tropicalis, this compound showed a remarkable MIC of just 0.37 µM. embrapa.br The peptide was also effective against Candida albicans, with an MIC of 5.7 µM. embrapa.br A higher concentration was needed to inhibit Candida guilliermondii, which had an MIC of 22.9 µM. embrapa.br In these studies, the MFC values were generally comparable to or slightly higher than the MICs, confirming a fungicidal mode of action. embrapa.br

Table 2: Antifungal Activity of this compound Against Yeast Species

Fungal Species MIC (µM) MFC (µM) Source
Candida tropicalis 0.37 0.74 embrapa.br
Candida guilliermondii 22.9 22.9 embrapa.br
Candida albicans 5.7 11.4 embrapa.br
Candida albicans ATCC 1023 5.7 11.4 embrapa.br

Antiprotozoal Activity

Beyond bacteria and fungi, this compound displays strong lytic activity against protozoan parasites. nih.gov

This compound has been identified as a promising agent against Leishmania amazonensis, the protozoan parasite responsible for leishmaniasis. Research shows that this compound induces a concentration-dependent leishmanicidal effect against the promastigote (extracellular) forms of the parasite across various incubation times, including 24, 48, and 72 hours.

One study demonstrated that this compound also has immunomodulatory effects on host cells. embrapa.br At concentrations between 1.0 and 16 µg/mL, it was found to increase the phagocytic capacity of macrophages and stimulate the production of hydrogen peroxide, a key reactive oxygen species involved in parasite killing. embrapa.br Investigations into its mechanism suggest that the peptide interacts strongly with the parasite's membrane. Studies using model membranes containing lipid extracts from L. amazonensis showed that this compound remains incorporated within the parasite's lipid monolayer, leading to disruption. researchgate.net

Effects on Trypanosoma cruzi

This compound has shown significant anti-protozoan activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. In vitro studies revealed that at a concentration of approximately 6 µM, this compound eliminated all T. cruzi protozoan cells within two hours of incubation. nih.gov This trypanocidal effect was observed against both the trypomastigote and epimastigote forms of the parasite. nih.gov The mechanism of action appears to involve the permeabilization of the parasite's plasma membrane, leading to cell death. nih.govresearchgate.net Notably, this lytic activity against T. cruzi occurred at concentrations that did not cause morphological alterations to mouse erythrocytes and white blood cells, suggesting a degree of selectivity for the parasite over mammalian cells. nih.gov

ParameterOrganismConcentrationEffectReference
Anti-protozoan ActivityTrypanosoma cruzi (trypomastigotes and epimastigotes)~6 µMComplete elimination of protozoan cells within 2 hours nih.gov
MechanismTrypanosoma cruziNot specifiedPlasma membrane permeabilization nih.govresearchgate.net
CytotoxicityMouse erythrocytes and white blood cellsLytic concentration for T. cruziNo morphological alterations observed nih.gov

Effects on Schistosoma mansoni

This compound has also been investigated for its effects on Schistosoma mansoni, a parasitic flatworm that causes schistosomiasis. In vitro experiments demonstrated that this compound exhibits anthelmintic activity against adult S. mansoni worms. nih.gov At a concentration of 100 µg/ml, the peptide reduced the motor activity of the worms and resulted in the death of all worms within 48 hours. nih.gov Furthermore, at a sublethal concentration of 75 µg/ml, this compound caused a complete cessation of egg production by paired female worms. nih.gov

Microscopic analysis revealed that this compound induces significant morphological changes to the tegument, or outer covering, of S. mansoni. A dose-dependent destruction of the tubercles on the worm's surface was observed over a concentration range of 50-200 µg/ml. nih.gov The median lethal concentration (LC50) for adult worms was determined to be 17.99 µM. nih.gov These findings indicate that this compound can disrupt the integrity of the worm and interfere with its reproductive capabilities. nih.govmdpi.com

ParameterOrganismConcentrationEffectReference
MortalityAdult Schistosoma mansoni100 µg/mlDeath of all worms within 48 hours nih.gov
Egg OutputPaired female S. mansoni75 µg/ml100% reduction nih.gov
Tegument DamageAdult S. mansoni50-200 µg/mlDose-dependent destruction of tubercles nih.gov
LC50Adult S. mansoni17.99 µMMedian lethal concentration nih.gov

Antiviral Activity (e.g., against Dengue virus type 2)

This compound has demonstrated in vitro antiviral activity, specifically against Dengue virus type 2 (DENV-2). unirioja.esresearchgate.netpucrs.br Studies have shown that the peptide can inhibit the virus in both insect (C6/36) and mammalian (LLCMK2) cell lines. unirioja.esresearchgate.net The 50% effective concentration (EC50), which is the concentration of the peptide required to inhibit the virus by 50%, was found to be 15 µg/mL in C6/36 cells and 60 µg/mL in LLCMK2 cells. unirioja.esresearchgate.netpucrs.br

Interestingly, this compound did not show antiviral effects against Herpes simplex virus type 1 or Vaccinia virus in the same studies, suggesting a degree of specificity in its antiviral action. unirioja.esresearchgate.net The cytotoxic concentration (CC50), the concentration at which 50% of the host cells are killed, was determined to be 105 µg/mL in C6/36 insect cells and greater than 1000 µg/mL in mammalian VERO and LLCMK2 cells, indicating lower toxicity to mammalian cells. unirioja.esresearchgate.net

Cell LineVirusEC50CC50Reference
C6/36 (insect)Dengue virus type 215 µg/mL105 µg/mL unirioja.esresearchgate.net
LLCMK2 (mammalian)Dengue virus type 260 µg/mL>1000 µg/mL unirioja.esresearchgate.net
VERO (mammalian)Herpes simplex virus type 1, Vaccinia virusNo effect>1000 µg/mL unirioja.esresearchgate.net

Anticancer Activity in In Vitro Cell Lines (e.g., Lung Cancer, Glioblastoma, Breast Cancer)

This compound and its analogues have been shown to possess anticancer properties against a variety of human cancer cell lines in vitro. These include lung cancer (H157), glioblastoma (U251MG), and breast cancer (MCF-7) cell lines. frontiersin.orgmdpi.commdpi.com The anticancer effects are multifaceted, involving both the inhibition of cancer cell growth and the induction of programmed cell death.

Antiproliferative Effects

Dermaseptin peptides exhibit significant antiproliferative activity against various cancer cell lines. frontiersin.orgmdpi.com For instance, Dermaseptin-PP was found to have a potent inhibitory effect on H157, MCF-7, PC-3, and U251 MG cells. frontiersin.org Similarly, Dermaseptin-PH demonstrated broad-spectrum antiproliferative activity against MCF-7, H157, U251MG, MDA-MB-435S, and PC-3 cell lines. mdpi.com The half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit the growth of 50% of the cancer cells, varies depending on the specific dermaseptin analogue and the cancer cell line.

Dermaseptin AnalogueCell LineIC50 (µM)Reference
Dermaseptin-PPH157 (Lung Cancer)1.55 frontiersin.org
Dermaseptin-PPMCF-7 (Breast Cancer)2.92 frontiersin.org
Dermaseptin-PPU251 MG (Glioblastoma)2.47 frontiersin.org
Dermaseptin-PHMCF-7 (Breast Cancer)0.69 mdpi.com
Dermaseptin-PHH157 (Lung Cancer)2.01 mdpi.com
Dermaseptin-PHU251MG (Glioblastoma)2.36 mdpi.com
Dermaseptin-PD-2H157 (Lung Cancer)6.43 mdpi.com
Dermaseptin-PD-2U251 MG (Glioblastoma)13.43 mdpi.com
Dermaseptin-PD-1U251 MG (Glioblastoma)15.08 mdpi.com

Apoptosis Induction in Cancer Cells

In addition to inhibiting proliferation, dermaseptins can induce apoptosis, or programmed cell death, in cancer cells. frontiersin.orgnih.gov This is a crucial mechanism for eliminating cancerous cells. For example, Dermaseptin-PP was shown to induce apoptosis in H157 lung cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. frontiersin.org This was confirmed by flow cytometry analysis, which detected an increase in apoptotic cells after treatment with the peptide. frontiersin.org

Another analogue, Dermaseptin-PS1, demonstrated a concentration-dependent mechanism of action against U-251 MG glioblastoma cells. nih.govnih.gov At higher concentrations (10⁻⁵ M and above), it primarily disrupted the cancer cell membrane. nih.govnih.gov However, at a lower concentration (10⁻⁶ M), it induced apoptosis through a mitochondrial-related signaling pathway without affecting the cell membrane integrity. nih.govnih.gov This suggests that dermaseptins can trigger different cell death mechanisms depending on their concentration.

Research on Microbial Adaptive Responses and Resistance to Dermaseptin 01

Mechanisms of Microbial Resistance to Antimicrobial Peptides

Bacteria have evolved a sophisticated array of strategies to counteract the effects of cationic AMPs like Dermaseptin-01. These resistance mechanisms are generally aimed at preventing the peptide from reaching and disrupting its primary target, the cell membrane. nih.gov

Key mechanisms include:

Modification of the Cell Surface: A primary defense strategy is to alter the net charge of the bacterial cell envelope to reduce the electrostatic attraction of cationic AMPs. nih.gov In Gram-negative bacteria such as Pseudomonas aeruginosa, this can involve the enzymatic modification of the lipid A component of lipopolysaccharide (LPS). mdpi.comnih.gov In Gram-positive bacteria like Staphylococcus aureus, the teichoic acids in the cell wall can be modified, or the net charge of the cytoplasmic membrane can be altered by the MprF protein, which adds positively charged lysine (B10760008) residues to negatively charged phospholipids (B1166683). nih.govnih.gov

Proteolytic Degradation: Bacteria can secrete proteases that specifically degrade and inactivate AMPs in the extracellular environment before they can reach the cell surface. mdpi.comnih.gov

Efflux Pumps: Many bacteria possess membrane-embedded efflux pumps that actively expel a wide range of antimicrobial compounds, including AMPs, from the cell. mdpi.com This mechanism reduces the intracellular or membrane concentration of the peptide to sub-lethal levels.

Biofilm Formation: Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances. oup.com This matrix can act as a physical barrier, trapping or impeding the diffusion of AMPs, and preventing them from reaching the bacterial cells within the community. oup.com

Signal Transduction Systems: Bacteria utilize two-component systems (TCS) to sense environmental stressors, including the presence of AMPs, and regulate the expression of resistance genes. nih.govnih.gov For instance, the PhoP-PhoQ system in P. aeruginosa and the Aps (GraRS) system in S. aureus can detect cationic AMPs and subsequently upregulate genes involved in cell surface modification. nih.govnih.gov

The following table summarizes common resistance mechanisms observed in bacteria against antimicrobial peptides.

Resistance Mechanism Description Bacterial Examples Relevant Genes/Systems
Cell Surface Modification Altering the net surface charge to repel cationic peptides.P. aeruginosa, S. aureusarn operon, pmrA/B, phoP/Q, mprF, dlt operon
Proteolytic Degradation Secretion of proteases to cleave and inactivate peptides.P. aeruginosa, S. aureusAureolysin, Gelatinase
Efflux Pumps Active transport of peptides out of the bacterial cell.E. coli, EnterobacteriaceaeMulti-drug resistance (MDR) pumps
Biofilm Formation Extracellular matrix acts as a diffusion barrier and sequesters peptides.P. aeruginosa, S. aureuspel, psl operons
Sensor Systems Two-component systems detect AMPs and activate resistance gene expression.S. aureus, P. aeruginosaaps (graRS), phoP/Q

Comparative Analysis of Resistance Emergence with Conventional Antimicrobials

A significant advantage of AMPs like this compound is the comparatively slow rate at which bacteria develop resistance to them versus conventional antibiotics. oup.comfrontiersin.org Conventional antibiotics typically target specific intracellular enzymes or metabolic pathways. mdpi.com This allows for single-point mutations in the target protein to confer a high level of resistance, which can then spread rapidly through a bacterial population.

In contrast, the primary target of this compound is the entire cell membrane. mdpi.com Inducing resistance would require substantial and likely detrimental alterations to the fundamental structure of the bacterial membrane, making it a more evolutionarily costly adaptation. frontiersin.org

Studies have demonstrated this difference experimentally. In one such study, serial passaging of S. aureus and E. coli in sub-inhibitory concentrations of Dermaseptin (B158304) S4 derivatives showed no increase in the minimum inhibitory concentration (MIC) over 10 consecutive generations. asm.org In stark contrast, the MICs for conventional antibiotics like ciprofloxacin (B1669076) and rifampin increased dramatically under the same conditions, by 33-fold and over 100-fold, respectively, for S. aureus. asm.org This suggests that resistance to these Dermaseptin derivatives is significantly less prone to develop in both Gram-positive and Gram-negative bacteria. asm.org While resistance to AMPs can be induced in the laboratory, the frequency is often lower, and the level of resistance achieved is typically less pronounced than that seen with traditional antibiotics. frontiersin.orgoup.com

Strategies in Peptide Engineering for Overcoming Resistance

To counter the emergence of microbial resistance and enhance the therapeutic potential of natural AMPs, researchers are employing various peptide engineering strategies. These modifications aim to improve stability, increase efficacy, and circumvent existing bacterial resistance mechanisms.

Key engineering strategies include:

Amino Acid Substitution: Replacing specific amino acids can enhance a peptide's properties. For example, increasing the net positive charge can strengthen its interaction with negatively charged bacterial membranes, while optimizing hydrophobicity can improve its lytic activity. researchgate.net

Incorporation of D-Amino Acids: Natural proteases produced by bacteria are stereospecific for L-amino acids, which are the building blocks of natural peptides. Synthesizing peptides with D-amino acids results in molecules that are resistant to proteolytic degradation, thus increasing their stability and bioavailability in a biological environment. acs.org

Peptide Hybridization and Truncation: Creating hybrid peptides by combining sequences from different AMPs can yield molecules with novel or enhanced activities. Truncating peptides to their minimal active sequence can reduce potential toxicity and manufacturing costs while retaining antimicrobial function. asm.org Derivatives of Dermaseptin S4, such as K4-S4(1-16), have been shown to be highly active while being shorter than the parent molecule. asm.org

Random Peptide Mixtures (RPMs): A novel approach involves the use of complex mixtures of random peptides. Treating bacteria with a diverse cocktail of AMPs presents a multitude of challenges for the microbe, making it significantly harder to evolve a single, effective resistance mechanism. nih.gov Studies have shown that the evolution of resistance in P. aeruginosa is severely constrained when treated with RPMs compared to single-sequence AMPs. nih.gov

These engineering strategies hold promise for developing next-generation antimicrobial agents based on the Dermaseptin scaffold that can effectively combat resistant pathogens and remain resilient against the evolution of new resistance mechanisms. acs.orgnih.gov

Dermaseptin 01 Derivatives, Analogs, and Peptide Engineering Research

Structure-Activity Relationship (SAR) Studies

A key structural feature of the broader dermaseptin (B158304) family is the tendency to adopt an amphipathic helical conformation. nih.gov This structure, with distinct hydrophobic and hydrophilic faces, is crucial for its interaction with and disruption of microbial cell membranes. nih.gov For Dermaseptin-01, structural characterization in membrane-mimicking environments has shown that its surface properties are intermediate compared to other dermaseptins like S1 and B2, which aligns with its unique pharmacological profile. nih.gov The regular spacing of positive and negative patches on its surface suggests a potential mechanism for how the peptides aggregate. nih.gov

The N-terminal region of dermaseptins is considered vital for the initial selective interaction with bacterial cell membranes, while the C-terminal helix is thought to be primarily responsible for the non-specific lytic activity that disrupts the membrane. researchgate.net Research on dermaseptin S4 derivatives has shown that peptides with a high basicity and a pronounced amphipathic nature are the most potent. nih.gov These studies underscore the importance of both charge and hydrophobicity in the antimicrobial action of these peptides. nih.gov

Rational Design and Synthesis of Modified Peptides for Enhanced Potency or Selectivity

Building on SAR findings, researchers are rationally designing and synthesizing modified versions of this compound to improve its effectiveness and selectivity. These efforts often involve creating truncated versions or substituting specific amino acids to fine-tune the peptide's properties. semanticscholar.org

One approach involves creating shorter, "minimized" versions of dermaseptins that retain the essential structural features for antimicrobial activity. mdpi.com For instance, a study focused on designing 13-residue peptides that maintained a centrosymmetric structure, which is believed to enhance biological activity. mdpi.com By symmetrically replacing certain residues with different hydrophobic amino acids, researchers aimed to optimize the peptide's ability to disrupt microbial membranes. mdpi.com Additionally, amidation of the C-terminus is a common strategy to increase the peptide's stability and antimicrobial effect. mdpi.com

In another study, a novel peptide, Dermaseptin-PC, was identified, and its truncated derivatives were rationally designed. semanticscholar.org A 19-amino acid peptide from the N-terminus showed similar antimicrobial strength to the original peptide but with significantly lower hemolytic activity. semanticscholar.org Further refinement led to a 10-amino acid derivative, DMPC-10A, where the positive charge was optimized and a cyclohexylalanine (Cha) was added at the C-terminus to increase hydrophobicity. semanticscholar.org This modified peptide retained the parent peptide's antimicrobial activity. semanticscholar.org The substitution of this Cha with a less hydrophobic alanine (B10760859) resulted in a much less potent peptide, highlighting the critical role of hydrophobicity. semanticscholar.org

Development of Hybrid Peptides and Fusion Constructs (e.g., for crop protection)

The versatility of this compound has led to the development of hybrid peptides and fusion constructs for various applications, most notably in agriculture for crop protection. rsc.org By fusing this compound with other functional peptides, researchers can create bifunctional molecules with novel properties. rsc.org

A significant area of research is the creation of fusion peptides that can adhere to plant surfaces and protect them from pathogens. rsc.orgresearchgate.net One such study involved fusing this compound with Thanatin (THA), an amphiphilic peptide. rsc.org This fusion peptide, DS01-THA, was shown to inhibit the germination of Phakopsora pachyrhizi spores, the causative agent of Asian soybean rust, and reduce disease symptoms in a rainfast manner. rsc.org The Thanatin component appears to anchor the fusion peptide to the waxy layer of the leaves, ensuring its persistence even after rainfall. rsc.orgresearchgate.net

The development of such bifunctional peptides offers a promising and sustainable approach to pest management, potentially reducing the reliance on conventional chemical pesticides. rsc.org Similar strategies have been explored with other dermaseptins, such as Dermaseptin B1 (DrsB1). Recombinant peptides have been created by fusing DrsB1 with a chitin-binding domain (CBD). nih.gov These fusion proteins have demonstrated significant inhibitory effects on the growth of various plant pathogens. nih.gov The expression of these recombinant peptides in transgenic tobacco plants has been shown to confer resistance to several fungal diseases. nih.gov

These studies highlight the potential of using genetic engineering to produce plants that are inherently more resistant to pathogens, a key goal in sustainable agriculture. nih.gov

Immobilization and Formulation Studies for Research Applications (e.g., Nanostructured Films, Nanoparticles)

To harness the full potential of this compound for various biotechnological applications, researchers are exploring different methods of immobilization and formulation. This includes incorporating the peptide into nanostructured films and nanoparticles, which can enhance its stability and functionality. patsnap.comcambridge.orgnih.gov

One prominent technique is the layer-by-layer (LbL) self-assembly method, which allows for the creation of ultrathin films containing this compound. cambridge.orgresearchgate.net In one study, this compound was immobilized in nanostructured films along with nickel tetrasulfonated phthalocyanines (NiTsPc). patsnap.comnih.gov These films were then used to develop a biosensor for the detection of dopamine, a neurotransmitter linked to neurodegenerative diseases. patsnap.comnih.gov The immobilized this compound exhibited electroactivity, which was crucial for the sensor's function. nih.govnih.gov

Another study focused on developing a nanostructured film by combining this compound with palygorskite (Plg), a type of clay mineral. cambridge.orgresearchgate.net The palygorskite served as a support matrix for the immobilization of the peptide, increasing its concentration and availability within the film. cambridge.orgresearchgate.net The resulting film retained the electroactive properties of this compound and showed potential for applications such as biosensors and antimicrobial coatings. cambridge.orgresearchgate.net

The immobilization of this compound in these nanostructured systems not only preserves but can also enhance its bioactivity. For example, immobilized this compound has been shown to retain its leishmanicidal activity. nih.gov The ability to create these stable and functional materials opens up possibilities for their use in the pharmaceutical industry, diagnostics, and as advanced coating materials. cambridge.orgnih.gov

Advanced Methodologies in Dermaseptin 01 Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental to understanding the three-dimensional structure of Dermaseptin-01, which is crucial for its biological activity.

Circular Dichroism (CD) spectroscopy has been widely used to determine the secondary structure of this compound and its analogs. nih.govnih.govglpbio.com In aqueous or low-hydrophobicity environments, dermaseptins often exhibit a random coil or mixed conformation. nih.gov However, in hydrophobic environments that mimic biological membranes, such as in the presence of 2,2,2-trifluoroethanol (B45653) (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they adopt a predominantly α-helical conformation. nih.govglpbio.commedchemexpress.com For instance, studies have shown that in a hydrophobic medium, this compound can achieve up to 80% α-helical content. nih.govglpbio.commedchemexpress.com This conformational change is a key aspect of its mechanism of action, allowing it to insert into and disrupt microbial cell membranes. medchemexpress.com

Fourier-Transform Infrared (FTIR) Spectroscopy provides complementary information to CD, offering insights into the peptide's secondary structure and its orientation within a lipid bilayer.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers high-resolution structural information. Two-dimensional (2D-NMR) studies have been employed to determine the detailed atomic structure of dermaseptins in membrane-mimicking environments, confirming the formation of an amphipathic α-helix.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) techniques are powerful tools for the precise characterization of this compound.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is frequently used to accurately determine the molecular mass of native and synthetic this compound. nih.gov This technique is crucial for verifying the purity and identity of the peptide after isolation or synthesis.

De novo sequencing using Tandem Mass Spectrometry (MS/MS) has been instrumental in determining the primary amino acid sequence of novel dermaseptins, including this compound, directly from complex biological samples like amphibian skin secretions. nih.gov This method, often combined with Edman degradation, provides the foundational information for understanding the peptide's structure and function. nih.gov

Imaging Mass Spectrometry is an advanced technique that allows for the spatial localization of peptides within biological tissues. This method has been used to map the distribution of dermaseptins on the skin of frogs, providing insights into their physiological role. nih.govembrapa.brresearchgate.net

Biophysical Techniques for Membrane Interaction Analysis

Understanding how this compound interacts with cell membranes is key to deciphering its antimicrobial mechanism.

Surface Plasmon Resonance (SPR) is a sensitive technique used to study the binding kinetics and affinity of this compound to model lipid membranes. acs.orgasm.org SPR studies have demonstrated that dermaseptins preferentially bind to negatively charged membranes, which are characteristic of bacterial cells, with high affinity. acs.org The binding process is often complex, involving an initial electrostatic attraction followed by insertion into the lipid bilayer. acs.org

Langmuir Monolayers provide a model system to study the interaction of this compound with lipid interfaces. researchgate.netnih.gov By measuring changes in surface pressure, researchers can infer the peptide's ability to penetrate and disrupt lipid monolayers of varying compositions. researchgate.netnih.gov Studies have shown that this compound interacts strongly with negatively charged phospholipid monolayers, causing significant expansion and disruption. researchgate.netnih.gov In contrast, its interaction with zwitterionic monolayers, which mimic mammalian cell membranes, is weaker. researchgate.netnih.gov

Liposome-based assays are widely used to assess the membrane-permeabilizing activity of this compound. These assays, which often employ fluorescent dyes, can quantify the extent of membrane leakage induced by the peptide. Studies using liposomes have confirmed that this compound can efficiently permeabilize lipid vesicles, with a preference for those containing negatively charged lipids.

Molecular Dynamics Simulations and Computational Modeling

Computational approaches provide atomic-level insights into the dynamic behavior of this compound and its interactions with lipid bilayers.

Molecular Dynamics (MD) Simulations have been used to model the interaction of dermaseptins with model membranes. soton.ac.uknih.govnih.gov These simulations can reveal how the peptide binds to the membrane surface, inserts into the lipid core, and potentially forms pores. nih.govnih.gov MD studies have highlighted the importance of specific residues, such as the N-terminal tryptophan, in anchoring the peptide to the membrane. nih.gov They also provide a detailed view of the conformational changes the peptide undergoes upon membrane binding. soton.ac.uknih.gov

Computational Modeling , including molecular docking and secondary structure prediction, complements experimental data. nih.gov These models help in designing new dermaseptin (B158304) analogs with potentially enhanced activity or selectivity. nih.gov

In Vitro Cell-Based Assays

A variety of cell-based assays are essential for evaluating the biological activity and cytotoxicity of this compound.

Cell Viability Assays , such as the MTT assay, are used to determine the cytotoxic effects of this compound on both microbial and mammalian cells. nih.govunirioja.esresearchgate.netmdpi.comnih.govresearchgate.netmdpi.com These assays have shown that this compound is highly potent against a broad spectrum of microorganisms, including bacteria and fungi, at micromolar concentrations. medchemexpress.com In contrast, it generally exhibits lower toxicity towards mammalian cells, indicating a degree of selectivity. nih.govunirioja.esresearchgate.netembrapa.br

Membrane Permeability Assays , including the lactate (B86563) dehydrogenase (LDH) release assay, are used to assess the extent of membrane damage caused by this compound. nih.gov These assays have confirmed that at higher concentrations, the peptide can cause significant membrane disruption, leading to cell lysis. nih.gov

Flow Cytometry is a versatile technique used to investigate the mechanisms of cell death induced by this compound. nih.govnih.govbch.ro It can be used to quantify apoptosis and necrosis in target cells, providing a more detailed understanding of the peptide's cytotoxic effects. bch.rosmolecule.com

Molecular Cloning and Genetic Engineering Approaches

Molecular cloning and genetic engineering are crucial for the production of this compound and for creating modified versions with improved properties.

Molecular Cloning techniques, such as the rapid amplification of cDNA ends (RACE-PCR), have been used to identify and sequence the cDNA encoding the precursor of this compound from amphibian skin secretions. nih.govnih.govmdpi.com This provides the genetic blueprint for the peptide.

Genetic Engineering allows for the recombinant production of this compound in various expression systems, such as bacteria or yeast. This approach enables the large-scale production of the peptide for research and potential therapeutic applications. Furthermore, genetic engineering facilitates site-directed mutagenesis, allowing researchers to create analogs of this compound with altered amino acid sequences to investigate structure-activity relationships and to potentially enhance its antimicrobial potency or reduce its toxicity. smolecule.com

Interactive Data Table: Summary of Cell Viability and Cytotoxicity Data for this compound

Cell Line Assay Concentration Effect Citation
U-251 MG (human glioblastoma) MTT 10⁻⁴ M, 10⁻⁵ M Strong antiproliferative effect nih.gov
U-251 MG (human glioblastoma) MTT 10⁻⁶ M Moderate antiproliferative effect (~65% viability) nih.gov
U-251 MG (human glioblastoma) LDH 10⁻⁴ M >20% LDH release nih.gov
U-251 MG (human glioblastoma) LDH 10⁻⁵ M >15% LDH release nih.gov
C6/36 (insect cells) MTT 105 µg/mL 50% cytotoxicity (CC50) unirioja.esresearchgate.net
VERO (mammalian cells) MTT >1000 µg/mL 50% cytotoxicity (CC50) unirioja.esresearchgate.net
LLCMK2 (mammalian cells) MTT >1000 µg/mL 50% cytotoxicity (CC50) unirioja.esresearchgate.net
Dengue virus type 2 in C6/36 cells Cytopathic effect reduction 15 µg/mL 50% effective concentration (EC50) unirioja.esresearchgate.net
Dengue virus type 2 in LLCMK2 cells MTT 60 µg/mL 50% effective concentration (EC50) unirioja.esresearchgate.net
Peritoneal cells (mouse) Nigrosin exclusion 46.7 µM ~20% reduction in viability embrapa.br
HEp-2 (human laryngeal carcinoma) MTT 1.5 - 100 µg/mL Variable, concentration-dependent toxicity mdpi.comnih.gov

Table of Compounds Mentioned

Compound Name
This compound
2,2,2-trifluoroethanol (TFE)
Sodium dodecyl sulfate (SDS)
Dipalmitoylphosphatidylcholine (DPPC)
Dipalmitoylphosphatidylglycerol (B1197311) (DPPG)
Lactate dehydrogenase (LDH)
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
7-amino-actinomycin D (7-AAD)
Annexin V
Cecropin A
Cecropin B
β-defensin-1
Nickel tetrasulfonated phthalocyanine (B1677752) (NiTsPc)
Dopamine
Ascorbic acid
Pepsin
Menthol
Lactic acid
Tryptophan
Adenoregulin
Dermaseptin B II
Dermaseptin S1
Dermaseptin S4
Dermaseptin K4K20-S4
Dermaseptin K4-S4(1-13)
Dermaseptin M4-S4(1-13)
MSI-78
IB-367
Dermadistinctin K
Dermadistinctin L
Dermaseptin-PS1
Parthenolide
Alamethicin
Melittin
Protegrin-1
Kahalalide F
Dermaseptin-PH
Dermaseptin-H1
Dermaseptin-H2
Dermaseptin S9
Phylloseptin-1
Phylloseptin-2
Phylloseptin-3
Tritrpticin
Dermaseptin B2
Dermaseptin S3
Dermaseptin-PC
DMPC-10A
DShypo 01
DShypo 02
DShypo 03
DShypo 04
DShypo 06
DShypo 07
Bradykinin
Nigrosin

Theoretical and Research Applications of Dermaseptin 01

Conceptual Basis for Novel Antimicrobial Strategies

Dermaseptin-01 serves as a foundational model for developing new antimicrobial strategies, largely due to its mechanism of action, which is distinct from conventional antibiotics. As a cationic antimicrobial peptide, this compound is unstructured in aqueous solutions but adopts an α-helical conformation upon contact with the negatively charged components of microbial cell membranes. nih.gov This structural change is crucial for its antimicrobial activity.

The primary mechanism involves the disruption of the microbial membrane's permeability, leading to cell death. nih.gov This can occur through various models, such as the "carpet" model, where the peptides accumulate on the membrane surface and eventually disrupt it. mdpi.com This direct action on the cell membrane is a key advantage, as it is less likely to induce the kind of resistance that bacteria develop against antibiotics that target specific intracellular metabolic pathways. mdpi.compreprints.org

Research has demonstrated the broad-spectrum antimicrobial activity of dermaseptins against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus fumigatus. nih.govmdpi.com The exploration of this compound and its analogues provides a basis for designing synthetic peptides with enhanced activity and specificity, offering a promising avenue to combat multidrug-resistant pathogens. mdpi.compreprints.org

Potential in Anti-Parasitic Research Tools

This compound and other members of the dermaseptin (B158304) family have shown significant potential as research tools in the study of parasitic diseases. Their activity against a range of parasites, including protozoa, makes them valuable for investigating novel anti-parasitic mechanisms.

Studies have demonstrated the in vitro activity of this compound against several parasites of significant medical importance. mdpi.com This includes activity against Leishmania species, the causative agents of leishmaniasis. researchgate.netnih.govnih.gov Research has shown that this compound can kill Leishmania amazonensis promastigotes rapidly. nih.gov Furthermore, its interaction with lipid extracts from L. amazonensis has been studied to understand the membrane-disrupting mechanism in these parasites. researchgate.netnih.gov

This compound has also been evaluated for its activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.govmdpi.com In vitro studies have shown that it can cause mortality in adult worms in a dose- and time-dependent manner. mdpi.com Additionally, other dermaseptins have shown activity against Trypanosoma cruzi, the agent of Chagas disease, and the malarial parasite Plasmodium falciparum. nih.govasm.org The ability of these peptides to target parasites within host cells, such as Plasmodium inside erythrocytes, without harming the host cell is a particularly valuable area of research. nih.gov

Considerations for Cancer Research Models

The potential of this compound and related dermaseptins as models for cancer research stems from their selective cytotoxicity towards tumor cells. nih.gov Many antimicrobial peptides have been found to also possess anti-cancer properties, and dermaseptins are a prominent family in this regard. researchgate.net

The proposed mechanism for their anti-cancer activity is often linked to their ability to preferentially interact with and disrupt the membranes of cancer cells. mdpi.com Cancer cell membranes frequently have a higher negative charge and increased fluidity compared to normal cells, making them more susceptible to the lytic action of cationic peptides like dermaseptins. researchgate.net

Research has shown that various dermaseptins can inhibit the growth of a range of human cancer cell lines, including those from lung, breast, and prostate cancers. nih.govmdpi.commdpi.comnih.gov The mechanisms of cell death induced by dermaseptins can include both necrosis, through direct membrane lysis, and apoptosis, initiated by the disruption of mitochondrial membranes. researchgate.net For instance, Dermaseptin-B2 has been shown to have significant antitumor activity both in vitro and in vivo. nih.govplos.org The study of how these peptides distinguish between cancerous and healthy cells provides valuable insights for the development of targeted cancer therapies with potentially lower side effects than conventional chemotherapy. plos.org

Biotechnological Integration (e.g., Biosensors, Antimicrobial Coatings in research settings, Sustainable Crop Protection)

The unique properties of this compound have led to its exploration in various biotechnological applications beyond direct therapeutic use.

Biosensors: this compound has been successfully immobilized in nanostructured films to create biosensors. nih.gov In one study, immobilized this compound displayed electroactivity, which was utilized to detect Leishmania cells in a solution. nih.gov This demonstrates the potential for developing rapid and sensitive diagnostic tools for parasitic diseases based on this peptide. nih.gov

Antimicrobial Coatings: The ability of this compound to be incorporated into films while retaining its antimicrobial activity makes it a candidate for developing antimicrobial coatings. researchgate.netresearchgate.net These coatings could be applied to various surfaces in research and medical settings to prevent microbial contamination.

Sustainable Crop Protection: Research has explored the use of this compound in agriculture for sustainable pest management. rsc.org A fusion peptide combining this compound with another peptide, thanatin, was shown to adhere to soybean leaves and inhibit the germination of fungal spores responsible for Asian soybean rust. rsc.org This approach offers a potentially environmentally friendly alternative to conventional pesticides, as the peptide can provide protection in a rainfast manner. rsc.org

Table of Research Findings for this compound and Related Peptides

Application Area Peptide Target Organism/Cell Line Key Finding
Antimicrobial This compound Candida albicans, Aspergillus fumigatus Inhibits fungal growth and biofilm formation. nih.gov
Antimicrobial Dermaseptin-PH Escherichia coli, Staphylococcus aureus Broad-spectrum antibacterial activity. mdpi.com
Anti-Parasitic This compound Leishmania amazonensis Promotes rapid death of promastigote cells. nih.gov
Anti-Parasitic This compound Schistosoma mansoni Induces mortality in adult worms in vitro. mdpi.com
Anti-Parasitic Dermaseptin-SP2 Plasmodium falciparum Shows anti-plasmodial activity against drug-sensitive and resistant strains. asm.org
Cancer Research Dermaseptin-PH MCF-7, H157, U251MG (cancer cell lines) Broad-spectrum anticancer activity. mdpi.com
Cancer Research Dermaseptin-B2 PC3 (prostate cancer cell line) Inhibits tumor growth in vivo. nih.govplos.org
Biotechnology This compound Leishmania Immobilized peptide used for electrochemical detection of parasite cells. nih.gov
Biotechnology This compound Phakopsora pachyrhizi (soybean rust) Fusion peptide reduces fungal disease on soybean leaves. rsc.org

Future Research Directions and Unaddressed Questions for Dermaseptin 01

Elucidation of Broader Biological Roles in Natural Habitat

Dermaseptin-01 is a member of the dermaseptin (B158304) superfamily, a group of antimicrobial peptides (AMPs) found in the skin secretions of frogs from the Hylidae family, particularly the Pithecopus (formerly Phyllomedusa) genus. cambridge.orgsci-hub.seresearchgate.net Discovered in the skin of Brazilian frogs like Pithecopus oreades (formerly Phyllomedusa oreades), its primary understood function is as a crucial component of the frog's innate immune system. researchgate.netunirioja.esuniprot.org These peptides provide a chemical shield against a wide array of pathogens present in their environment, including bacteria, fungi, and protozoa. uniprot.orgnih.govmedchemexpress.comtcdb.org The secretion of this potent microbicidal cocktail occurs when the frog is threatened, suggesting a direct defense role against invasion by microorganisms through the skin. sci-hub.senih.gov

While its function as a host defense peptide is well-established, many questions regarding its broader ecological and biological roles remain. Future research should aim to move beyond in vitro antimicrobial assays and investigate the peptide's function within the complex ecosystem of the frog's skin and its habitat.

Unaddressed Research Areas:

Microbiome Modulation: Does this compound play a role in shaping the commensal microbial community on the frog's skin? It is plausible that the peptide selectively inhibits pathogenic microbes while tolerating or even promoting beneficial ones that contribute to the host's health.

Intraspecific and Interspecific Communication: Could this compound or its precursor molecules act as signaling molecules (pheromones) in communication between frogs, for example, in mating rituals or territorial disputes?

Predator-Prey Interactions: Beyond its antimicrobial properties, does the peptide have any deterrent effects on predators? The release upon stress suggests this as a possibility.

Environmental Stability and Function: How do environmental factors in the frog's natural habitat (e.g., pH, temperature, presence of organic matter) affect the stability and activity of this compound on the skin surface?

Deeper Understanding of Selective Toxicity Mechanisms at Sub-Molecular Levels

A key feature of this compound is its selective toxicity: it is highly potent against microbial cells while exhibiting low toxicity toward mammalian cells. unirioja.esembrapa.br The primary basis for this selectivity lies in the fundamental differences between microbial and mammalian cell membranes. nih.govmdpi.com Microbial membranes are typically rich in negatively charged (anionic) phospholipids (B1166683), such as phosphatidylglycerol, while mammalian cell membranes are predominantly composed of zwitterionic phospholipids and contain cholesterol, which can inhibit peptide activity. nih.govmdpi.comresearchgate.netnih.gov As a cationic (positively charged) peptide, this compound preferentially interacts electrostatically with the anionic microbial membranes. nih.govembrapa.brresearchgate.net

Upon binding, dermaseptins are known to adopt an α-helical secondary structure and disrupt the membrane. unirioja.esnih.govresearchgate.net The prevailing models for this disruption are the "barrel-stave" and "carpet" mechanisms. embrapa.brmdpi.complos.org In the "carpet" model, peptides accumulate on the membrane surface, and once a threshold concentration is reached, they cause a detergent-like disruption, leading to membrane permeabilization and cell lysis. sci-hub.seembrapa.br

Despite this general understanding, a high-resolution, sub-molecular picture is still lacking. Future research should focus on:

Atomic-Level Peptide-Lipid Interactions: Utilizing advanced spectroscopic and imaging techniques to visualize the precise orientation and interaction of specific amino acid residues of this compound with individual lipid molecules in target membranes.

Role of Specific Residues: It has been suggested that the N-terminal domain of dermaseptins is crucial for selectivity, while the C-terminal region contributes to lytic activity. researchgate.netpreprints.org Mutational studies, where specific amino acids are substituted, could precisely map the residues critical for distinguishing between microbial and mammalian membranes.

Cholesterol's Inhibitory Mechanism: The exact biophysical mechanism by which cholesterol in mammalian membranes reduces the lytic activity of this compound is not fully elucidated and warrants deeper investigation.

Transient Pore Dynamics: If pores are formed, understanding their exact structure, size, and lifespan at a sub-molecular level is essential. Research could explore whether these are well-defined "barrel-stave" pores or more chaotic, transient defects as suggested by the "carpet" model. embrapa.br

Exploration of Novel Target Pathways Beyond Membrane Disruption

While membrane disruption is considered the primary mechanism of action for most dermaseptins, accumulating evidence suggests that it may not be the sole pathway. nih.gov Some antimicrobial peptides can translocate across the cell membrane without causing complete lysis and then interact with intracellular targets to inhibit essential cellular processes. nih.govresearchgate.net This dual-action model could be highly relevant for this compound.

Research indicates that certain dermaseptins and other AMPs can inhibit the synthesis of DNA, RNA, and proteins. researchgate.netnih.gov One study specifically highlighted that dermaseptin can inhibit RNA synthesis in Escherichia coli within minutes at its minimum inhibitory concentration (MIC), suggesting a significant intracellular action. researchgate.net Another study using proteome microarrays on a hybrid dermaseptin peptide (P-Der) found that it affects several catabolic processes of small molecules within the cell. nih.gov Furthermore, some dermaseptins have been shown to induce apoptosis in cancer cells through mitochondria-related signaling pathways, a process that is inherently intracellular. biosynth.comnih.gov

Future research should systematically investigate these non-membranolytic mechanisms for this compound:

Identification of Intracellular Binding Partners: Employing techniques like proteome microarrays or pull-down assays to identify specific intracellular proteins, nucleic acids, or other molecules that this compound binds to after entering the cell. nih.gov

Inhibition of Macromolecular Synthesis: Quantitatively assessing the effect of this compound at sub-lytic concentrations on DNA replication, RNA transcription, and protein translation in various microbial models. researchgate.net

Enzyme Inhibition: Investigating whether this compound can inhibit the activity of essential bacterial enzymes, such as those involved in cell wall synthesis, metabolic pathways, or protein folding. researchgate.net

Mitochondrial Interactions: Exploring the interaction of this compound with mitochondrial membranes and its potential to induce mitochondrial-dependent apoptosis, as seen with other dermaseptins. biosynth.comnih.gov

Development of Advanced Delivery Systems for Enhanced Efficacy in Research Models

Several types of nanocarriers have been investigated for dermaseptin delivery:

Polymeric Nanoparticles: Chitosan and alginate, which are natural polymers, have been successfully used to encapsulate dermaseptins. nih.govmdpi.com

Chitosan nanoparticles carrying a dermaseptin were shown to have good colloidal stability, provide slow release, and were slightly more active against HeLa tumor cells than the free peptide. nih.gov

Alginate nanoparticles have been used to adsorb Dermaseptin-B2, resulting in a formulation with significantly enhanced antibacterial activity against E. coli compared to the peptide alone. mdpi.comresearchgate.net The electrostatic interaction between the anionic alginate and the cationic peptide is key to this formulation. mdpi.com

Liposomes: Liposomal formulations are another promising avenue. A pH-sensitive nanoliposome designed to carry a dermaseptin peptide demonstrated reduced hemolytic activity and enhanced anti-tumor effects in both in vitro and in vivo models. theiet.org This system takes advantage of the acidic microenvironment of tumors to trigger peptide release. theiet.org

Nanostructured Films: Layer-by-layer (LbL) films containing this compound and palygorskite clay have been developed. cambridge.org These films maintain the electroactive behavior of the peptide, suggesting its properties are preserved, opening avenues for functional coatings. cambridge.org

Future research in this area should focus on:

Targeted Delivery: Incorporating specific ligands (e.g., antibodies, aptamers) onto the surface of nanocarriers to direct them specifically to target cells (e.g., cancer cells or bacteria in a mixed population), further improving efficacy and reducing potential off-target effects.

Stimuli-Responsive Systems: Expanding the range of stimuli-responsive systems beyond pH to include triggers like specific enzymes overexpressed by pathogens or light-activated release for precise spatiotemporal control in research settings.

In Vivo Biodistribution and Stability: Conducting comprehensive studies in animal models to understand the pharmacokinetics, biodistribution, and stability of these nanoformulations.

Combination Formulations: Designing delivery systems capable of co-delivering this compound and another synergistic compound (see section 10.5) to ensure they reach the target site in the optimal ratio.

Investigation of Synergistic Interactions with Other Bioactive Compounds and Research Agents

The concept of synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a promising research avenue for antimicrobial peptides. nih.govnih.gov This approach can enhance potency, broaden the spectrum of activity, and potentially reduce the concentrations of individual compounds needed.

Significant synergistic interactions have been observed for dermaseptins:

Synergy with Other Peptides: Early research showed that combinations of different dermaseptin S peptides resulted in a dramatic, sometimes 100-fold, increase in antibiotic activity compared to the individual peptides. nih.govnih.gov This suggests that the natural "cocktail" of peptides in frog skin may rely on synergy for its full defensive capabilities. tcdb.orgnih.gov

Synergy with Non-Peptide Compounds: A key study demonstrated a synergistic interaction between this compound and Piplartine , an amide found in Piper species. nih.govingentaconnect.com When used in combination against the parasite Schistosoma mansoni, the compounds showed a synergistic effect, causing extensive damage to the parasite's surface at concentrations where the individual agents had no effect. nih.govingentaconnect.com This combination also irreversibly reduced the egg-laying capacity of surviving worms. nih.govingentaconnect.com

Synergy with Conventional Antibiotics: The combined use of AMPs and traditional antibiotics is a strategy to overcome bacterial resistance. asm.org AMPs can permeabilize the bacterial membrane, thereby enhancing the entry and efficacy of conventional antibiotics. asm.org

Future investigations should build on these findings:

High-Throughput Synergy Screening: Systematically screening this compound in combination with large libraries of other AMPs, conventional antibiotics, and antifungal agents against a broad panel of pathogenic microbes.

Mechanism of Synergy: Elucidating the molecular basis for observed synergistic effects. For instance, does one agent facilitate the entry of the other, or do they inhibit different but complementary cellular pathways?

In Vivo Validation: Testing promising synergistic combinations identified in vitro in relevant animal models of infection to confirm their enhanced efficacy.

Computational Modeling: Using computational approaches to predict and model synergistic interactions between this compound and other molecules, which could help rationalize and prioritize experimental screening.

Q & A

Q. What experimental models are commonly used to assess Dermaseptin-01’s antiviral activity?

this compound’s antiviral efficacy is typically evaluated using in vitro models such as mammalian (LLCMK2) and insect (C6/36) cell lines infected with Dengue virus type 2. Key methodologies include:

  • Cell viability assays : The 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay quantifies mammalian cell survival post-treatment .
  • Cytopathic effect (CPE) analysis : Reductions in viral-induced CPE are measured in insect cells to determine antiviral activity .
  • Dosage timing : Peptide administration one hour post-infection ensures evaluation of therapeutic (rather than prophylactic) effects .

Q. How is the membrane-binding behavior of this compound characterized in structural studies?

Surface plasmon resonance (SPR) with model lipid bilayers is used to dissect binding kinetics. A two-stage mechanism is observed:

  • Stage 1 : Superficial adhesion to the membrane surface.
  • Stage 2 : Insertion into the bilayer, which correlates strongly with cytotoxicity. For example, truncated analogs (e.g., 13-mer) show reduced insertion affinity and cytotoxicity compared to full-length peptides, highlighting the role of structural length in bioactivity .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s efficacy across mammalian and insect cell lines?

Variations in antiviral outcomes may arise from differences in:

  • Cell type : Mammalian cells (LLCMK2) are assessed via viability assays, while insect cells (C6/36) rely on CPE reduction .
  • Experimental controls : Normalize viral titers and standardize post-infection treatment timing to isolate peptide-specific effects .
  • Data interpretation : Use nonlinear regression to calculate EC50 values and report means ± standard error (SEM) from ≥3 independent replicates .

Q. What strategies optimize the therapeutic index of this compound analogs through structural modifications?

Systematic truncation and residue substitution studies reveal:

  • Cytotoxicity-insertion correlation : Analogs like K(4)K(20)-S4 exhibit high insertion affinity and potent cytolytic activity, while shorter peptides (e.g., 10-mer) show reduced efficacy .
  • Proteolytic stability : SPR and enzymatic cleavage assays demonstrate that deeply inserted peptides (e.g., K(4)K(20)-S4) are protected from degradation, enhancing bioavailability .

Q. What advanced delivery systems improve this compound’s stability and efficacy?

  • Alginate nanoparticles : Encapsulation enhances peptide stability and enables controlled release. Efficacy is measured via:
  • Encapsulation efficiency: Quantified using HPLC or LC/MS.
  • In vitro activity: Synergy with adjuvants like menthol or lactic acid boosts antimicrobial effects .
    • Validation : Compare nanoparticle formulations to free peptides in cytotoxicity and pathogen inhibition assays .

Methodological Frameworks

How can the FINER criteria guide research question formulation for this compound studies?

Apply the FINER framework to ensure rigor:

  • Feasible : Use accessible in vitro models (e.g., LLCMK2 cells) for preliminary screening .
  • Novel : Explore understudied analogs or delivery systems (e.g., alginate nanoparticles) .
  • Ethical : Adhere to cell line sourcing guidelines (e.g., ATCC standards) .
  • Relevant : Address gaps in antimicrobial resistance or viral inhibition mechanisms .

Q. What statistical approaches are critical for interpreting this compound’s dose-response data?

  • Nonlinear regression : Fit dose-response curves to calculate EC50 values for antiviral or cytotoxic effects .
  • SEM reporting : Ensure transparency by including variability measures (e.g., means ± SEM) .
  • Comparative analysis : Use ANOVA or t-tests to assess differences between analogs or formulations .

Data Contradiction Analysis

Q. How should conflicting results about this compound’s cytotoxicity be reconciled?

  • Variable sources : Differences in lipid bilayer composition (e.g., phosphatidylcholine vs. cholesterol content) in SPR studies may alter binding kinetics .
  • Assay specificity : Distinguish between membrane disruption (e.g., hemolysis assays) and indirect cytotoxicity (e.g., mitochondrial activity via MTT) .
  • Meta-analysis : Compare datasets using standardized metrics (e.g., % viability vs. CPE reduction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.